REACTION_CXSMILES
|
[N:1]1[C:6]([CH2:7][OH:8])=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:9][OH:10]>O1CCOCC1>[N:1]1[C:6]([CH:7]=[O:8])=[CH:5][CH:4]=[CH:3][C:2]=1[CH:9]=[O:10]
|
Name
|
|
Quantity
|
11.51 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1CO)CO
|
Name
|
SeO2
|
Quantity
|
9.99 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This preparation procedure
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then refluxed for 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the solid was recrystallized from 60 mL of acetone and 100 mL of hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1C=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 858.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |